molecular formula C12H16O B1310548 3,3-Dimethyl-1-phenylbutan-1-one CAS No. 31366-07-1

3,3-Dimethyl-1-phenylbutan-1-one

Cat. No. B1310548
CAS RN: 31366-07-1
M. Wt: 176.25 g/mol
InChI Key: RAGQNMUFPJIWQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-Dimethyl-1-phenylbutan-1-one often involves condensation reactions. For example, 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one is synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, employing condensation and hydrogenation processes . This suggests that a similar approach could be used for the synthesis of 3,3-Dimethyl-1-phenylbutan-1-one, utilizing appropriate aldehydes and ketones as starting materials.

Molecular Structure Analysis

The molecular structure of compounds with phenyl groups and alkyl chains can exhibit interesting conformational characteristics due to interactions such as CH/π interactions. For instance, the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols was studied, showing a favored gauche interaction between the t-butyl and the phenyl group . This information can be extrapolated to predict that 3,3-Dimethyl-1-phenylbutan-1-one may also exhibit specific conformational preferences due to similar interactions.

Chemical Reactions Analysis

Chemical reactions involving phenyl-substituted ketones can lead to a variety of products. For example, 1-phenylbut-1-yn-3-one reacts with different heterocycles to yield a range of products, including dihydro-H-quinolizinones and benzodiazocin-2(1H)-ones . This indicates that 3,3-Dimethyl-1-phenylbutan-1-one could potentially participate in similar reactions, depending on the reactants and conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-1-one can be inferred from related compounds. For instance, the presence of a phenyl group and its electronic effects can influence the reactivity and stability of the molecule. The compound bis(di­methyl sulfoxide-κO)­bis(1-phenyl­butane-1,3-dionato-κ2O,O′)­nickel(II) demonstrates how phenyl-substituted ketones can form complexes with metals, which could suggest that 3,3-Dimethyl-1-phenylbutan-1-one might also form similar complexes . Additionally, the solubility, boiling point, and melting point of such compounds can be affected by the presence of bulky substituents like the dimethyl groups.

Scientific Research Applications

Synthesis Processes

3,3-Dimethyl-1-phenylbutan-1-one has been utilized in various synthesis processes. For instance, it served as a raw material in the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one. This compound was synthesized through condensation and hydrogenation processes, achieving a high yield and purity, demonstrating its economic and technical viability in synthetic chemistry (Shen De-long, 2007).

Chemical Reaction Studies

In the realm of chemical reactions, 3,3-Dimethyl-1-phenylbutan-1-one was studied in the context of intramolecular hydrogen bonds and protonation processes. For example, n.m.r. spectroscopic studies have examined the protonation of this compound's keto and enol forms, providing insights into its behavior in different chemical environments (D. Clark, J. Emsley, F. Hibbert, 1989).

Geochemical Applications

The compound also found application in geochemical research. Studies on the high-pressure pyrolysis of 1-phenylbutane, including derivatives like 3,3-Dimethyl-1-phenylbutan-1-one, provided insights into the behavior of hydrocarbons under various pressure conditions, which is significant in understanding geological organic matter and its thermal evolution (F. Dominé, 1991).

In Organometallic Chemistry

In organometallic chemistry, it has been used in synthesizing nickel(II) and copper(II) complexes. Research on Schiff base ligands incorporated 3,3-Dimethyl-1-phenylbutan-1-one, highlighting its utility in the formation of complex metal-ligand structures (P. Bhowmik, M. Drew, S. Chattopadhyay, 2011).

Stereochemistry and Organic Synthesis

Studies in stereochemistry have involved this compound, particularly in the polar addition to olefins, which is pivotal in understanding the mechanisms of organic synthesis (R. J. Abraham, J. Monasterios, 1975).

Safety And Hazards

The safety information for “3,3-Dimethyl-1-phenylbutan-1-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQNMUFPJIWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446364
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-phenylbutan-1-one

CAS RN

31366-07-1
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-phenylbutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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